molecular formula C16H18N4O2 B2822592 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide CAS No. 1908171-34-5

6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide

Cat. No.: B2822592
CAS No.: 1908171-34-5
M. Wt: 298.346
InChI Key: JVARPZYJLBNYMW-UHFFFAOYSA-N
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Description

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide is a chemical research tool featuring a pyrimidine core substituted with a morpholine ring and a meta -methylphenyl carboxamide group. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The 4-morpholinopyrimidine motif is a recognized pharmacophore in drug discovery, known for its ability to interact with the ATP-binding site of various kinases . For instance, similar morpholino-containing compounds have been extensively investigated as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a crucial target in oncology research . The morpholine oxygen is often a key feature, forming critical hydrogen bond interactions with the hinge region of the kinase domain . The carboxamide linker in this compound, connected to an m -tolyl group, is a common feature in bioactive molecules that promotes planar conformation and additional target engagement. Research on analogous pyrimidine-4-carboxamides has demonstrated their potential as potent and selective enzyme inhibitors, such as NAPE-PLD, with applications in neuroscience and lipid signaling research . The specific substitution pattern on the aryl group can influence the compound's biological activity and physicochemical properties, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . This compound is supplied for research purposes only, aimed at supporting the exploration of new therapeutic agents and biological mechanisms in a laboratory setting.

Properties

IUPAC Name

N-(3-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-16(21)14-10-15(18-11-17-14)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVARPZYJLBNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with morpholine and m-tolylamine under specific conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

  • Kinase Inhibition : It has shown promising results as an inhibitor of various kinases, including Janus Kinase 3 and phosphoinositide 3-kinase (PI3K), which are pivotal in cancer cell proliferation and survival pathways .
  • Anticancer Properties : Studies indicate that derivatives of pyrimidine-4-carboxamide compounds can effectively inhibit cancer cell growth, making them potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide. Key findings from SAR studies include:

  • Functional Group Influence : The morpholine moiety significantly enhances the compound's pharmacokinetic properties compared to other derivatives lacking this group.
  • Potency Variations : Modifications to substituents can lead to substantial changes in inhibitory activity against target enzymes, with some derivatives showing a tenfold increase in potency .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Therapy :
    • A study demonstrated that this compound effectively inhibits cancer cell lines with IC50 values ranging from 80–200 nM, indicating its potential as a therapeutic agent against multiple types of cancer .
  • Enzyme Inhibition :
    • Research focusing on its interaction with NAPE-producing enzyme NAPE-PLD revealed enhanced inhibitory effects, suggesting its utility in modulating lipid metabolism .

Mechanism of Action

The mechanism by which 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

  • 6-Morpholino-N-(p-tolyl)pyrimidine-4-carboxamide

Uniqueness: 6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential as a kinase inhibitor and its role in cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Medicinal Applications:
The compound has been investigated for its efficacy as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) that are crucial in regulating the cell cycle. By inhibiting these kinases, this compound can disrupt cancer cell proliferation and induce apoptosis.

Mechanism of Action:
The primary mechanism involves binding to the ATP-binding site of kinases, effectively blocking phosphorylation processes essential for cell signaling. This inhibition alters normal cellular functions, leading to reduced proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development. The following table summarizes key structural features and their associated biological activities:

Compound Structural Features Biological Activity
This compoundMorpholine moiety, pyrimidine coreInhibits CDKs; induces apoptosis
2-Morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamidePyrrolo-pyrimidine structureInhibitory effects on PI3K; anti-cancer properties
Pyrazolo[3,4-d]pyrimidinesHeterocyclic structurePotent anti-cancer properties with low IC50 values

Case Studies and Research Findings

  • In Vitro Studies:
    In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies show that the compound effectively inhibits cell growth in breast and lung cancer models, with IC50 values indicating potent activity .
  • Synergistic Effects:
    Research has indicated that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of existing treatments like cisplatin and doxorubicin in preclinical models .
  • Antimicrobial Activity:
    While primarily focused on cancer therapy, preliminary studies suggest that derivatives of this compound also possess antimicrobial properties. These derivatives have demonstrated activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Morpholine reacts with a halogenated pyrimidine intermediate (e.g., 6-chloropyrimidine-4-carboxamide) under basic conditions (K₂CO₃ or NaH) in solvents like THF or DCM .
  • Coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings may introduce aryl groups (e.g., m-tolyl) to the pyrimidine core .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to conventional heating . Optimization focuses on temperature (60–120°C), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC, and purity is confirmed using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., residual solvents) .
  • HPLC : Quantifies purity (>95% threshold for biological assays) and identifies byproducts .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks in advanced studies .

Q. How do solubility and stability impact experimental design?

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants improve bioavailability .
  • Stability : Degrades under extreme pH (<3 or >10) or UV exposure. Stability assays under physiological conditions (pH 7.4, 37°C) are essential for in vitro studies .

Q. What preliminary assays are used to screen biological activity?

  • Enzymatic inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination .
  • Cellular viability : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with target proteins .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Factorial design : Identifies critical variables (e.g., temperature, solvent ratio) and their interactions. For example, a 2³ factorial design revealed that THF:water (4:1) at 80°C maximizes yield (82%) while minimizing byproducts .
  • Response surface methodology (RSM) : Models non-linear relationships between variables, enabling prediction of optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Cross-validate results using biochemical (e.g., enzymatic) and cellular assays to rule out false positives .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
  • Structural analogs : Compare activity with derivatives (e.g., fluorinated or methylated variants) to identify SAR trends .

Q. What computational methods aid in target identification and mechanism elucidation?

  • Molecular docking : Predicts binding modes to kinases or GPCRs using software like AutoDock Vina. For example, docking studies suggest strong interactions with ATP-binding pockets due to the morpholine group’s hydrogen-bonding capacity .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .

Q. How to establish structure-activity relationships (SAR) for pyrimidine derivatives?

  • Bioisosteric replacement : Substitute m-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance potency .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors) using tools like Schrödinger’s Phase. A study showed that the carboxamide group is essential for kinase inhibition .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities?

  • Single-crystal XRD : Determines absolute configuration and intermolecular interactions. For example, XRD of a related compound revealed π-π stacking between pyrimidine and aryl groups, stabilizing the crystal lattice .
  • SC-XRD vs. PXRD : Differentiates polymorphs affecting solubility and bioavailability .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Reactor design : Continuous-flow systems improve heat transfer and reduce side reactions in large-scale synthesis .
  • Purification : Chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .

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